molecular formula C17H25N3O6S2 B10934456 Propyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Propyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B10934456
M. Wt: 431.5 g/mol
InChI Key: NAPXWOKKOKBBFI-UHFFFAOYSA-N
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Description

Propyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including a carbamoyl group, a methyl group, and a piperidinyl carbonyl group.

Preparation Methods

The synthesis of Propyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate can be achieved through a multi-step synthetic route. The process typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dithioester.

    Introduction of Substituents: The methyl and carbamoyl groups can be introduced through alkylation and amidation reactions, respectively.

    Attachment of the Piperidinyl Carbonyl Group: The piperidinyl carbonyl group can be introduced through a coupling reaction, such as an amide bond formation between the thiophene derivative and a piperidinyl carboxylic acid derivative.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Propyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents with other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times.

Scientific Research Applications

Propyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for the treatment of specific diseases or conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of Propyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Propyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds with a thiophene ring and various substituents, such as 2-acetylthiophene or 3-bromothiophene.

    Piperidine Derivatives: Compounds with a piperidine ring and various functional groups, such as 4-piperidone or 1-methylpiperidine.

    Carbamoyl Derivatives: Compounds with a carbamoyl group, such as urea or carbamoyl chloride.

Properties

Molecular Formula

C17H25N3O6S2

Molecular Weight

431.5 g/mol

IUPAC Name

propyl 5-carbamoyl-4-methyl-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H25N3O6S2/c1-4-9-26-17(23)12-10(2)13(14(18)21)27-16(12)19-15(22)11-5-7-20(8-6-11)28(3,24)25/h11H,4-9H2,1-3H3,(H2,18,21)(H,19,22)

InChI Key

NAPXWOKKOKBBFI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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